Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Overview
Description
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-: is a complex organic compound with the molecular formula C35H27N3O2. This compound is characterized by the presence of two oxazoline rings attached to a pyridine core. It is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- typically involves the reaction of pyridine derivatives with oxazoline precursors. One common method includes the use of 2,6-dibromopyridine and chiral oxazoline ligands under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- is used as a ligand in coordination chemistry and catalysis. Its chiral nature makes it valuable in asymmetric synthesis .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- involves its interaction with molecular targets through its oxazoline rings and pyridine core. These interactions can influence various biochemical pathways, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine
- 2,6-Bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl]pyridine
Uniqueness: Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- is unique due to its specific chiral centers and the presence of diphenyl groups, which enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(4R,5R)-2-[6-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32-,33-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDLHVQRYQCDL-XEXPGFJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459311 | |
Record name | Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372200-56-1 | |
Record name | Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.